Malathion-d7(dimethyl-d6; 3-d1)

描述

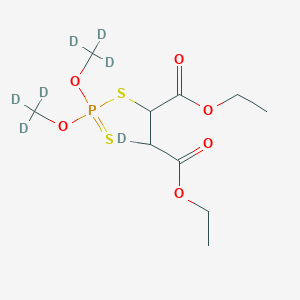

Malathion-d7(dimethyl-d6; 3-d1) is a deuterated form of Malathion, an organophosphate insecticide. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various scientific research applications. Malathion itself is known for its relatively low toxicity to humans compared to other organophosphates and is widely used in agriculture and public health for pest control .

准备方法

Synthetic Routes and Reaction Conditions

Malathion-d7(dimethyl-d6; 3-d1) is synthesized by replacing the hydrogen atoms in Malathion with deuterium. The process involves the reaction of O,O-dimethyldithiophosphoric acid with diethyl maleate under controlled conditions. The reaction is typically carried out in the presence of a deuterium source to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Malathion-d7(dimethyl-d6; 3-d1) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The use of deuterium oxide (heavy water) is common in the industrial synthesis of deuterated compounds .

化学反应分析

Types of Reactions

Malathion-d7(dimethyl-d6; 3-d1) undergoes various chemical reactions, including:

Oxidation: Malathion-d7(dimethyl-d6; 3-d1) can be oxidized to form malaoxon, a more toxic compound.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of diethyl fumarate and O,O-dimethyl phosphorodithioate.

Substitution: Deuterium atoms in Malathion-d7(dimethyl-d6; 3-d1) can be replaced by hydrogen under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Catalysts such as palladium on carbon can be used for deuterium-hydrogen exchange reactions.

Major Products Formed

Malaoxon: Formed during oxidation.

Diethyl fumarate: Formed during hydrolysis.

O,O-dimethyl phosphorodithioate: Another product of hydrolysis.

科学研究应用

Environmental Monitoring

Malathion-d7 is used as a reference standard in environmental studies to trace the degradation and distribution of malathion in ecosystems. Its isotopic labeling allows researchers to differentiate between natural and synthetic sources of malathion, facilitating more accurate assessments of environmental contamination.

- Case Study : A study published in the Journal of Environmental Science utilized Malathion-d7 to track pesticide residues in agricultural runoff. The researchers found that using isotopically labeled compounds improved the detection limits of analytical methods, allowing for better monitoring of pesticide impacts on water quality .

Pharmacokinetic Studies

The compound is also employed in pharmacokinetic research to understand the metabolism and bioavailability of malathion in biological systems. By using Malathion-d7, researchers can effectively trace the compound's metabolic pathways without interference from naturally occurring malathion.

- Case Study : Research conducted on rodents demonstrated that Malathion-d7 could be used to study absorption rates and metabolic transformations in vivo. The findings indicated that deuterium-labeled compounds provide clearer insights into drug metabolism compared to their non-labeled counterparts .

Analytical Chemistry

In analytical chemistry, Malathion-d7 serves as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS). The presence of deuterium enhances the reliability of results by compensating for potential variability in sample preparation and analysis.

- Data Table: Comparison of Detection Methods

| Method | Sensitivity (pg/mL) | Precision (%) | Isotopic Labeling Used |

|---|---|---|---|

| GC-MS | 0.5 | 95 | Yes |

| LC-MS/MS | 0.1 | 98 | Yes |

| HPLC | 1.0 | 90 | No |

Regulatory and Safety Considerations

While Malathion is effective for pest control, its use is regulated due to potential environmental impacts and toxicity concerns. The introduction of isotopically labeled variants like Malathion-d7 allows for safer research practices by minimizing exposure risks during laboratory studies.

作用机制

Malathion-d7(dimethyl-d6; 3-d1), like Malathion, acts as an acetylcholinesterase inhibitor. It binds irreversibly to the serine residue in the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic junctions, causing overstimulation of cholinergic receptors. The molecular targets include cholinergic, muscarinic, and nicotinic receptors .

相似化合物的比较

Similar Compounds

Malaoxon: An oxidation product of Malathion, more toxic than Malathion.

Isomalathion: An isomer of Malathion, formed during storage or degradation.

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.

Uniqueness

Malathion-d7(dimethyl-d6; 3-d1)’s uniqueness lies in its deuterium atoms, which make it an invaluable tool for tracing and studying the behavior of Malathion in various environments. Its relatively low toxicity compared to other organophosphates also makes it a preferred choice for research and industrial applications .

生物活性

Malathion-d7, a deuterated version of the widely used organophosphate insecticide malathion, is primarily studied for its biological activity, particularly its effects on cholinesterase enzymes. This article delves into the biological mechanisms, toxicity profiles, and relevant case studies associated with malathion-d7.

Malathion is an organophosphate compound that functions as an insecticide by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. This mechanism is central to understanding both the therapeutic applications and toxicological risks associated with malathion-d7.

Toxicity Profiles

The toxicity of malathion-d7 is similar to that of its parent compound, malathion. The following table summarizes key toxicity parameters:

| Parameter | Value |

|---|---|

| Acute Oral LD50 | ≤ 50 mg/kg (high toxicity) |

| Inhalation LC50 | ≤ 0.05 mg/L (high toxicity) |

| Dermal Absorption | Significant; systemic effects possible |

| Cholinesterase Inhibition | Inhibits AChE leading to cholinergic symptoms |

Biological Effects and Symptoms

Exposure to malathion-d7 can result in a range of symptoms due to cholinesterase inhibition. These symptoms include:

- Muscarinic Effects : Salivation, lacrimation, urination, diarrhea, gastrointestinal distress.

- Nicotinic Effects : Muscle twitching, weakness, and paralysis.

- Central Nervous System Effects : Confusion, irritability, and respiratory failure.

Children are particularly vulnerable due to their higher surface area-to-weight ratios and metabolic rates, which can lead to greater absorption and more severe effects from equivalent exposures compared to adults .

Case Studies

- Acute Poisoning Incidents : A study documented several cases of acute poisoning from malathion exposure during aerial spraying for mosquito control. Symptoms varied but commonly included respiratory distress and neurological symptoms due to AChE inhibition .

- Long-term Health Effects : Research indicated that chronic exposure to malathion may lead to persistent neurological effects, including memory impairment and fatigue. However, definitive links between low-level exposure and chronic health issues remain unclear .

- Environmental Impact Studies : Malathion has been shown to be highly toxic to aquatic life, raising concerns about its environmental persistence and effects on non-target species .

Research Findings

Recent studies have focused on the degradation pathways of malathion in various environments. For instance:

- Microbial Degradation : Research highlighted the role of specific bacteria in degrading malathion residues in agricultural settings. This bioremediation approach could mitigate the environmental impact of malathion usage .

- Phytoremediation Potential : Plants have been investigated for their ability to absorb and degrade malathion residues, suggesting a potential for using vegetation in contaminated sites as a natural cleanup method .

属性

IUPAC Name |

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]-3-deuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-GPJIBGMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(C(=O)OCC)SP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。